![molecular formula C22H23BrN2OS B2392227 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide CAS No. 851412-45-8](/img/structure/B2392227.png)
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide
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Overview
Description
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a cyclopentylacetamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Thioether Linkage: The indole derivative can be reacted with a thiol compound to form the thioether linkage.
Cyclopentylacetamide Formation: The final step involves the reaction of the intermediate with cyclopentylamine to form the cyclopentylacetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the thioether and cyclopentylacetamide groups contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another indole derivative with a bromophenyl group, known for its neuroprotective properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising an indole moiety, a sulfanyl group, and a cyclopentylacetamide component, which may contribute to its therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H24BrN3OS, with a molecular weight of approximately 450.49 g/mol. The unique combination of functional groups in this compound suggests diverse interactions with biological targets.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis.
- Antimicrobial Effects : Compounds containing sulfanyl and indole moieties show promise against various bacterial and fungal strains.
- Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models.
Table 1: Comparative Biological Activities of Similar Compounds
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
N-(5-methylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring; thioacetamide | Anticancer activity |
N-(thiazol-2-yl)benzene sulfonamide | Thiazole; sulfonamide | Anticonvulsant properties |
Indole-based derivatives | Indole core; various substitutions | Antimicrobial effects |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The indole moiety may interact with specific kinases or proteases, modulating their activity.
- Receptor Binding : The compound could bind to various receptors, influencing signaling pathways related to cancer and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels, which can play a role in cellular stress responses.
Conclusion and Future Directions
The compound this compound holds promise for further exploration in medicinal chemistry due to its unique structural characteristics and potential biological activities. Future research should focus on:
- Detailed pharmacological studies to elucidate specific mechanisms of action.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Development of analogs to optimize biological activity and reduce toxicity.
Q & A
Q. Basic: What are the established synthetic routes for 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide, and what critical reaction conditions must be optimized?
Methodological Answer:
The synthesis typically involves three key steps:
Alkylation : Reacting 1H-indole with 4-bromobenzyl bromide under anhydrous conditions using NaH as a base to form the 1-(4-bromobenzyl)indole intermediate .
Sulfanylation : Introducing the sulfanyl group via nucleophilic substitution at the indole C3 position using a thiolating agent (e.g., thiourea or NaSH) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
Acetamide Coupling : Reacting the sulfanylated indole with bromoacetyl chloride, followed by cyclopentylamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) .
Critical Conditions to Optimize:
- Alkylation : Strict anhydrous conditions to prevent hydrolysis of the benzyl bromide.
- Sulfanylation : Temperature control to avoid over-oxidation to sulfone byproducts.
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm >95% purity .
Q. Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include the indole NH (~δ 10.5 ppm), cyclopentyl protons (δ 1.5–2.5 ppm), and aromatic protons (δ 7.0–7.8 ppm). Splitting patterns confirm substitution patterns (e.g., para-bromophenyl) .
- ¹³C NMR : Sulfanyl (C-S) and acetamide (C=O) carbons appear at δ 120–130 ppm and δ 170 ppm, respectively .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₂₃H₂₄BrN₂OS (calculated m/z: 479.07) .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) validate functional groups .
Data Interpretation Tips :
- Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) .
- Cross-validate purity via melting point analysis and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. Advanced: How can reaction yields for sulfanyl group introduction be optimized, and what are common pitfalls?
Methodological Answer:
Optimization Strategies :
- Solvent Selection : Use DMF for higher nucleophilicity of thiolate ions.
- Base Choice : Replace NaH with milder bases (e.g., K₂CO₃) to minimize indole ring decomposition .
- Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation.
Common Pitfalls :
- Over-Oxidation : Trace oxygen converts sulfanyl to sulfone; use degassed solvents and N₂ atmosphere .
- Byproduct Formation : Monitor via TLC; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Advanced: How should researchers resolve contradictions in reported biological activities (e.g., IC₅₀ variability in kinase inhibition assays)?
Methodological Answer:
Steps to Address Variability :
Assay Validation :
- Use standardized kinase assay protocols (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) .
- Confirm compound stability in assay buffers via LC-MS .
Purity Reassessment :
- Repurify the compound if impurities >2% are detected via HPLC .
Cellular Context :
- Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .
Case Study : A 10-fold IC₅₀ difference between studies was traced to DMSO concentration variations (use ≤0.1% v/v) .
Q. Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Key interactions: sulfanyl with Ser86, bromophenyl with hydrophobic pockets .
Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .
QSAR Modeling :
- Train models using IC₅₀ data from analogs with modified substituents (e.g., chloro vs. bromophenyl) to predict activity trends .
Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
Key Structural Modifications :
- Bromophenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding affinity .
- Cyclopentyl Acetamide : Substitute with bulkier groups (e.g., adamantyl) to improve metabolic stability .
- Sulfanyl Linker : Replace with sulfone to assess impact on solubility vs. activity .
Experimental Workflow :
Synthesize analogs via parallel synthesis.
Test in enzymatic and cellular assays.
Correlate structural changes with activity using 3D-QSAR (e.g., CoMFA) .
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2OS/c23-17-11-9-16(10-12-17)13-25-14-21(19-7-3-4-8-20(19)25)27-15-22(26)24-18-5-1-2-6-18/h3-4,7-12,14,18H,1-2,5-6,13,15H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXFESXDLNEPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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